Magnesium phosphate, monobasic, dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

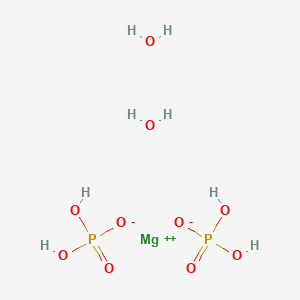

Magnesium phosphate, monobasic, dihydrate is a magnesium acid salt of phosphoric acid with the chemical formula Mg(H₂PO₄)₂·2H₂O. It is one of the forms of magnesium phosphate and appears as a white, odorless, crystalline powder . This compound is used in various applications, including as a food additive, acidity regulator, and nutrient.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium phosphate, monobasic, dihydrate is typically synthesized by the partial neutralization of phosphoric acid with magnesium oxide. The reaction is followed by drying the resultant product . The chemical reaction can be represented as: [ \text{H₃PO₄} + \text{MgO} \rightarrow \text{Mg(H₂PO₄)₂} ]

Industrial Production Methods: In industrial settings, the production involves controlled reaction conditions to ensure the purity and consistency of the product. The process includes:

Neutralization: Phosphoric acid is partially neutralized with magnesium oxide.

Drying: The resultant product is dried to obtain the dihydrate form.

Chemical Reactions Analysis

Types of Reactions: Magnesium phosphate, monobasic, dihydrate undergoes various chemical reactions, including:

Hydrolysis: It dissolves in water, forming phosphoric acid and depositing a solid precipitate of dimagnesium phosphate.

Reaction with Acids: Reacts with hydrochloric acid to form phosphoric acid and magnesium chloride.

Common Reagents and Conditions:

Hydrochloric Acid: Used in reactions to form phosphoric acid and magnesium chloride.

Water: Involved in hydrolysis reactions.

Major Products Formed:

- Phosphoric Acid (H₃PO₄)

- Magnesium Chloride (MgCl₂)

- Dimagnesium Phosphate (MgHPO₄)

Scientific Research Applications

Magnesium phosphate, monobasic, dihydrate has diverse applications in scientific research, including:

- Biomedicine: Used in the form of cements, ceramics, scaffolds, and coatings due to its excellent biocompatibility and pH-responsive degradability .

- Nanomedicine: Utilized as monodisperse particles in various biomedical applications .

- Tissue Engineering: Applied in the development of biodegradable scaffolds and coatings .

Mechanism of Action

The mechanism by which magnesium phosphate, monobasic, dihydrate exerts its effects involves its role as a source of magnesium and phosphate ions. These ions are essential for various physiological processes, including:

- Bone Mineralization: Magnesium and phosphate ions contribute to the formation and maintenance of bone structure.

- Enzyme Activation: Magnesium ions act as cofactors for numerous enzymes involved in metabolic pathways.

Comparison with Similar Compounds

- Dimagnesium Phosphate (MgHPO₄)

- Trimagnesium Phosphate (Mg₃(PO₄)₂)

Comparison:

- Solubility: Magnesium phosphate, monobasic, dihydrate is more soluble in water compared to dimagnesium phosphate and trimagnesium phosphate .

- Applications: While all three compounds are used in various industrial and biomedical applications, this compound is particularly favored for its acidity-regulating properties and biocompatibility .

Properties

CAS No. |

15609-80-0 |

|---|---|

Molecular Formula |

H8MgO10P2 |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

magnesium;dihydrogen phosphate;dihydrate |

InChI |

InChI=1S/Mg.2H3O4P.2H2O/c;2*1-5(2,3)4;;/h;2*(H3,1,2,3,4);2*1H2/q+2;;;;/p-2 |

InChI Key |

ZMLUGOYYWKLJIZ-UHFFFAOYSA-L |

Canonical SMILES |

O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.